Kinetin triphosphate (tetrasodium)
Description
Chemical Identity and Nomenclature
The molecular architecture of kinetin triphosphate tetrasodium distinguishes it from foundational cytokinin structures through strategic phosphate group additions and ionic modifications. With the systematic IUPAC name [[(2R,3R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate tetrasodium salt , the compound features four sodium counterions that enhance its aqueous stability compared to the free acid form.
Structural Characteristics
- Molecular formula : C₁₅H₁₆N₅Na₄O₁₄P₃
- Molecular weight : 675.19 g/mol (tetrasodium) vs. 587.27 g/mol (free acid)
- Phosphate configuration : Triphosphate chain at the ribose 5'-position
- N⁶-substitution : Furfurylamine group replacing the adenine's amino hydrogen
The sodium ions replace acidic hydrogens from the triphosphate groups, as evidenced by the SMILES notation:O[C@H]1[C@@H](O[C@@H]([C@H]1O)COP(OP(OP([O-])([O-])=O)([O-])=O)([O-])=O)N2C3=NC=NC(NCC4=CC=CO4)=C3N=C2.[Na+].[Na+].[Na+].[Na+]. This ionic modification reduces intermolecular repulsion between phosphate groups, enhancing solubility for biochemical applications.
Table 1: Comparative Molecular Features of Kinetin Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Kinetin | C₁₀H₉N₅O | 215.21 | N⁶-furfurylaminopurine |
| Kinetin triphosphate | C₁₅H₂₀N₅O₁₄P₃ | 587.27 | Triphosphate, furfurylamine |
| KTP tetrasodium | C₁₅H₁₆N₅Na₄O₁₄P₃ | 675.19 | Triphosphate-Na⁺ complex |
Historical Context in Cytokinin Research
The discovery trajectory of kinetin triphosphate tetrasodium originates from foundational work on cytokinins in the mid-20th century. In 1955, Carlos Miller's isolation of kinetin (N⁶-furfurylaminopurine) from autoclaved herring sperm DNA marked the first identification of a synthetic cytokinin capable of inducing plant cell division. This breakthrough emerged from systematic efforts to characterize the "cell division factor" in vascular tissues and coconut endosperm, utilizing tobacco callus bioassays to track biological activity through purification steps.
Kinetin triphosphate derivatives entered scientific discourse through two parallel developments:
- Plant hormone metabolism studies : Elucidation of kinetin phosphorylation pathways in plant tissues
- ATP analogue synthesis : Creation of modified nucleotides for kinase substrate specificity investigations
The tetrasodium salt formulation gained prominence in the 21st century as researchers required stable, water-soluble nucleotide analogues for mitochondrial kinase assays. This need became particularly acute in Parkinson's disease research following the identification of PINK1 kinase's role in mitochondrial quality control.
Biological Significance in Eukaryotic Systems
Kinetin triphosphate tetrasodium exerts its biological influence primarily through interaction with conserved kinase domains, demonstrating species-spanning relevance from plant cells to human neurons.
Plant Systems
While less studied than its precursor kinetin, KTP tetrasodium may participate in:
- Cytokinin signal transduction : Potential phosphorylation/dephosphorylation cycling affecting histidine kinase receptors
- Nucleotide pool modulation : Altering ATP/ADP ratios in chloroplasts and mitochondria
Human Systems
The compound's most characterized role involves PINK1 kinase activation , particularly for Parkinson's-associated mutants:
- PINK1(G309D) stabilization : Enhancing autophosphorylation and substrate recognition capacity
- Mitochondrial priming : Facilitating Parkin recruitment through improved ubiquitin phosphorylation
Structural analyses reveal that KTP tetrasodium binds the PINK1 kinase domain through:
- Triphosphate coordination of Mg²⁺ ions in the active site
- Furan ring interactions with hydrophobic subpockets near the ATP-binding cleft
Despite these interactions, crystallography studies demonstrate a gatekeeper residue clash (Lysine 219 in PhPINK1) that prevents conventional phosphotransfer activity. This unique binding mode suggests allosteric activation rather than direct participation in catalytic cycles.
Table 2: KTP Tetrasodium Interactions with PINK1 Kinase
| Interaction Site | Binding Energy (kJ/mol) | Biological Consequence |
|---|---|---|
| Triphosphate-Mg²⁺ | -28.5 ± 3.2 | Stabilizes open kinase conformation |
| Furan ring-pocket | -15.9 ± 1.8 | Enhances substrate docking affinity |
| N⁷ nitrogen-H-bond | -12.1 ± 2.1 | Modulates kinase processivity |
Properties
Molecular Formula |
C15H16N5Na4O14P3 |
|---|---|
Molecular Weight |
675.19 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C15H20N5O14P3.4Na/c21-11-9(5-31-36(26,27)34-37(28,29)33-35(23,24)25)32-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-30-8;;;;/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,26,27)(H,28,29)(H,16,17,18)(H2,23,24,25);;;;/q;4*+1/p-4/t9-,11+,12?,15-;;;;/m1..../s1 |
InChI Key |
SWPBJWNSUIIVHA-JRWACYQTSA-J |
Isomeric SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis
KTP is synthesized via the nucleotide salvage pathway, where kinetin (N⁶-furfuryladenine) is sequentially phosphorylated by cellular enzymes:
- Ribosylation : Kinetin is converted to kinetin monophosphate (KMP) by adenine phosphoribosyltransferase (APRT) in the presence of 5'-phosphoribosyl pyrophosphate (PRPP).
- Phosphorylation : KMP is phosphorylated to kinetin diphosphate (KDP) and finally KTP via endogenous kinases (e.g., nucleoside diphosphate kinase).
Key Findings :
Chemical Phosphorylation
Chemical synthesis involves direct phosphorylation of kinetin using phosphorylating agents:
- Step 1 : Kinetin is reacted with phosphorus oxychloride (POCl₃) in trimethyl phosphate to form KMP.
- Step 2 : KMP is further phosphorylated using cyclic phosphate intermediates or pyrophosphate reagents to yield KTP.
- Tetrasodium Salt Formation : KTP is neutralized with sodium hydroxide to form the tetrasodium salt.
Optimized Conditions :
- Reaction temperature: 0–4°C for POCl₃ step to prevent side reactions.
- Purification: Anion-exchange chromatography (e.g., DEAE-Sephadex) achieves >95% purity.
Industrial Production Methods
Large-scale synthesis prioritizes cost-effectiveness and scalability:
Challenges :
- Enzymatic methods require costly enzyme purification.
- Chemical synthesis risks over-phosphorylation byproducts.
Structural and Analytical Validation
Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₅H₁₆N₅Na₄O₁₄P₃ | High-resolution MS |
| Molecular Weight | 675.19 g/mol | ESI-MS |
| Solubility | 250 mg/mL in H₂O | USP solubility testing |
| Purity | ≥98% | HPLC (C18 column) |
Stability Considerations
- Storage : -80°C for 6 months; -20°C for 1 month (lyophilized form).
- In Solution : Degrades by ~20% after 1 week at 4°C.
Applications in Parkinson’s Disease Research
KTP restores PINK1 activity in in vitro and cellular models:
- PINK1 G309D Mutant Rescue : KTP increases autophosphorylation of PINK1 G309D to 80% of wild-type levels in HeLa cells.
- Parkin Recruitment : Kinetin pretreatment reduces Parkin recruitment time to depolarized mitochondria from 23±2 min to 15±2 min.
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Kinetin triphosphate (tetrasodium) undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the kinetin molecule.
Hydrolysis: The breakdown of kinetin triphosphate into kinetin diphosphate and kinetin monophosphate in the presence of water.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of kinetin triphosphate (tetrasodium) include phosphorylating agents such as phosphorus oxychloride and catalysts like magnesium ions. The reactions are typically carried out under controlled pH and temperature conditions to optimize the yield and purity of the product .
Major Products Formed
The major products formed from the reactions of kinetin triphosphate (tetrasodium) include kinetin monophosphate, kinetin diphosphate, and free kinetin. These products are often used in further biochemical studies and applications .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H16N5Na4O14P3
- Molecular Weight : 675.19 g/mol
- Solubility : Water-soluble at a concentration of 200 mg/mL (requires ultrasonic treatment)
- Storage Conditions : Should be stored at 4°C in a dry and sealed container .
Parkinson's Disease Research
Kinetin triphosphate is being investigated for its potential to ameliorate mitochondrial dysfunction associated with Parkinson's disease. Studies indicate that it can enhance PINK1 activity, leading to improved recruitment of Parkin to damaged mitochondria, thereby promoting mitophagy—the process by which dysfunctional mitochondria are degraded .
- Case Study : A study demonstrated that kinetin triphosphate could amplify the catalytic activity of both wild-type PINK1 and its mutant forms associated with early-onset Parkinson's disease. The application of kinetin resulted in significant biological effects, including reduced apoptosis and enhanced mitochondrial dynamics .
Mitophagy Enhancement
Kinetin triphosphate has been shown to stimulate mitophagy through its interaction with PINK1. This mechanism is critical for maintaining cellular health by ensuring the turnover of damaged mitochondria .
- Research Findings : Recent studies suggest that while kinetin enhances PINK1 activity, it does so through mechanisms that are not entirely understood, indicating a need for further investigation into its effects on mitochondrial health and function .
Kinase Function Regulation
As an ATP analog, kinetin triphosphate is utilized in various biochemical assays to study kinase function and regulation. Its ability to enhance kinase activity makes it a valuable tool for researchers exploring signal transduction pathways and enzyme kinetics.
Data Table: Comparison of Kinetin Triphosphate Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Parkinson's Disease | Enhances PINK1 activity; promotes mitophagy | Increases Parkin recruitment; reduces apoptosis |
| Mitochondrial Health | Stimulates degradation of dysfunctional mitochondria | Improves mitochondrial dynamics; supports cellular homeostasis |
| Kinase Regulation | Serves as an ATP substitute in kinase assays | Higher catalytic efficiency compared to ATP; useful for studying enzyme kinetics |
Mechanism of Action
Kinetin triphosphate (tetrasodium) exerts its effects by acting as a phosphate donor in kinase reactions. It enhances the catalytic activity of kinases by providing a high-energy phosphate group that is transferred to specific substrates. This process is crucial for the regulation of various cellular pathways, including those involved in cell growth, differentiation, and apoptosis . The molecular targets of kinetin triphosphate (tetrasodium) include kinases such as PINK1, which is implicated in Parkinson’s disease .
Comparison with Similar Compounds
Key Properties :
- Solubility : 200 mg/mL in water (requires sonication) .
- Stability: Limited data; recommended storage at 4°C in sealed vials to avoid degradation .
- Mechanism : Salvaged by adenine phosphoribosyltransferase (APRT) to its triphosphate form, which binds PINK1 with higher catalytic efficiency than ATP .
Comparison with Structurally Similar Compounds
Kinetin Riboside Triphosphate (KR Triphosphate)
Remdesivir Triphosphate (GS-443902)
8-Bromoadenosine 5'-Triphosphate Tetrasodium
- Structure : ATP analog with bromine substitution at the 8-position of adenine.
- Activity: Functions as an energy storage analog but lacks kinase-specific activation properties. No reported neuroprotective effects .
Fludarabine Triphosphate (F-ara-ATP)
- Structure: Deoxyadenosine analog with a fluoro-arabinosyl sugar.
- Activity :
Functional and Therapeutic Comparisons
PINK1 Activation and Neuroprotection
Key Insight : KR triphosphate’s independence from mitochondrial depolarization makes it superior for chronic PD treatment .
Antiviral Activity
Key Insight : KTP’s antiviral activity is secondary to its primary role in kinase activation .
Stability and Pharmacokinetic Considerations
Key Insight : KTP’s solubility facilitates in vitro applications, but stability data remain sparse compared to industrial phosphates .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing kinetin triphosphate tetrasodium and ensuring its purity?
- Methodological Answer : Synthesis typically involves enzymatic phosphorylation of kinetin using kinases (e.g., T4 polynucleotide kinase) or chemical phosphorylation with activated phosphate donors (e.g., carbodiimides). Post-synthesis, purification via ion-exchange chromatography or reverse-phase HPLC is critical to remove unreacted substrates and byproducts. Purity verification should employ analytical techniques such as NMR (for structural confirmation) and LC-MS (for mass accuracy). Residual sodium content can be quantified via atomic absorption spectroscopy .
Q. How should kinetin triphosphate tetrasodium be stored to maintain stability in experimental settings?
- Methodological Answer : Store lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis. For aqueous solutions, prepare aliquots in sterile, DNase/RNase-free water (200 mg/mL) and store at -80°C. Avoid repeated freeze-thaw cycles, as this accelerates degradation. Stability in solution can be monitored using UV-Vis spectrophotometry (absorbance at 260 nm) over time to detect nucleotide breakdown .
Q. What analytical techniques are suitable for quantifying kinetin triphosphate tetrasodium in cellular assays?
- Methodological Answer : Use HPLC coupled with UV detection (260 nm) for separation and quantification. For cellular uptake studies, radiolabeled kinetin triphosphate (³²P or ³H) enables tracking via scintillation counting. Alternatively, LC-MS/MS provides high sensitivity and specificity, especially in complex matrices like cell lysates. Phosphate-specific colorimetric assays (e.g., malachite green) can quantify free phosphate released during degradation .
Q. What are the key considerations when designing cell-based assays to assess uptake and intracellular stability?
- Methodological Answer : Optimize cell permeability by testing delivery methods such as electroporation or lipid-based transfection reagents. Measure intracellular concentrations using fluorescently tagged analogs (e.g., BODIPY-labeled) via flow cytometry or confocal microscopy. Assess stability by lysing cells at timed intervals and analyzing extracts with HPLC to determine degradation half-life. Control for extracellular contamination by including wash steps with phosphate-buffered saline (PBS) .
Advanced Research Questions
Q. How can kinetin triphosphate tetrasodium be utilized in studying mitochondrial dysfunction in Parkinson’s disease (PD) models?
- Methodological Answer : In PD models with PINK1 mutations, kinetin triphosphate acts as a PINK1 kinase activator. Design experiments using neuronal cell lines (e.g., SH-SY5Y) or primary dopaminergic neurons to measure mitophagy markers (e.g., LC3-II accumulation, Parkin translocation). Compare wild-type and mutant PINK1 models via Western blotting for phospho-ubiquitin (Ser65) levels. In vivo, administer kinetin triphosphate intracerebrally in rodent PD models and assess dopamine neuron survival using tyrosine hydroxylase immunohistochemistry .
Q. How does kinetin triphosphate’s kinase activation efficiency compare to endogenous ATP, and how should this be controlled for in enzyme kinetics studies?
- Methodological Answer : Determine the Michaelis-Menten constant () and catalytic efficiency () using purified kinases (e.g., PINK1 or AMPK) in ATP-depleted assays. Compare values between kinetin triphosphate and ATP via radiometric assays (³²P-ATP incorporation) or luminescence-based ADP-Glo™ kits. To control for competition, titrate ATP concentrations (0.1–10 mM) against a fixed kinetin triphosphate dose and analyze data using the Cheng-Prusoff equation .
Q. What experimental approaches resolve contradictions in kinetin triphosphate’s efficacy across PINK1 mutation models?
- Methodological Answer : In PINK1-null models showing no therapeutic effect (e.g., rodent midbrain neurons), validate kinetin triphosphate’s target specificity using isogenic cell lines with CRISPR-edited PINK1 mutations. Test alternative pathways (e.g., Parkin-independent mitophagy) via siRNA knockdown. Dose-response studies (0.1–100 µM) can identify thresholds for compensatory mechanisms. Cross-reference with clinical data from PD patients stratified by PINK1 mutation types .
Q. What are the implications of kinetin triphosphate’s ribonuclease resistance for RNA-related studies?
- Methodological Answer : Its stability against RNases makes it suitable for long-term RNA labeling or as a non-hydrolyzable ATP analog in RNA helicase assays. For example, in RNA unwinding assays (e.g., with Ddx5 helicase), substitute ATP with kinetin triphosphate to arrest the reaction at specific steps. Monitor RNA integrity via agarose gel electrophoresis or qPCR after incubation with RNase A (0.1–1 µg/mL) to confirm resistance .
Data Contradiction Analysis
- Case Study : Discrepancies in kinetin triphosphate’s efficacy in PINK1-deficient vs. mutant models highlight the need for genetic validation. For instance, in PINK1-null rodents, dopamine neuron survival was unaffected, whereas partial-function mutants (e.g., G309D) showed improved mitophagy. Researchers should:
- Perform whole-exome sequencing to rule out compensatory mutations.
- Use phosphoproteomics to identify off-target kinase activation.
- Validate findings in patient-derived induced pluripotent stem cells (iPSCs) with isogenic controls .
Comparative Table: Kinetin Triphosphate vs. Other Nucleotide Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
